(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]
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Overview
Description
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] is a chemical compound with the molecular formula C21H34O2 and a molecular weight of 318.49346 . It is a derivative of 5alpha-androstan-16-one, where the ketone group is protected by an ethylene acetal group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] involves the acetalization of 5alpha-androstan-16-one with ethylene glycol in the presence of an acid catalyst. A common method includes using trace amounts of conventional acids, such as hydrochloric acid or sulfuric acid, to catalyze the reaction . The reaction typically proceeds smoothly without the need to remove water, making it efficient and environmentally friendly .
Chemical Reactions Analysis
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound back to its parent ketone or other derivatives.
Substitution: The ethylene acetal group can be substituted under specific conditions to yield different products
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] is used in various scientific research fields, including:
Biology: The compound is studied for its potential effects on biological systems, particularly in hormone research.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of steroid hormones.
Industry: Used in the production of various chemical intermediates and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. The ethylene acetal group protects the ketone functionality, allowing for selective reactions on other parts of the molecule. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparison with Similar Compounds
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] can be compared with other similar compounds, such as:
5alpha-Androstan-16-one: The parent compound without the ethylene acetal protection.
5alpha-Androst-16-en-3-one: A related compound with a double bond at the 16-position.
5alpha-Androst-16-en-3alpha-ol: A similar compound with a hydroxyl group at the 3-position
The uniqueness of (5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane] lies in its ethylene acetal protection, which provides stability and selectivity in chemical reactions.
Properties
CAS No. |
1778-87-6 |
---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.501 |
IUPAC Name |
(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2/'-1,3-dioxolane] |
InChI |
InChI=1S/C21H34O2/c1-19-10-8-17-16(7-6-15-5-3-4-9-20(15,17)2)18(19)13-21(14-19)22-11-12-23-21/h15-18H,3-14H2,1-2H3/t15-,16-,17+,18+,19-,20+/m1/s1 |
InChI Key |
BEOMRRDWYQFWPP-JWLCQNFESA-N |
SMILES |
CC12CCC3C(C1CC4(C2)OCCO4)CCC5C3(CCCC5)C |
Synonyms |
5α-Androstan-16-one ethylene acetal |
Origin of Product |
United States |
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